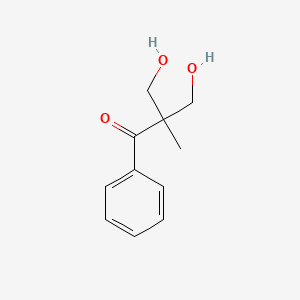
Trimethylphosphine selenide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylphosphine selenide is an organophosphorus compound with the chemical formula (CH₃)₃PSe It is a derivative of trimethylphosphine, where selenium replaces one of the hydrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trimethylphosphine selenide can be synthesized through the reaction of trimethylphosphine with elemental selenium. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the selenide compound. The general reaction is as follows:
(CH3)3P+Se→(CH3)3PSe
The reaction is usually conducted in a solvent such as toluene or hexane to dissolve the reactants and control the reaction rate.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Trimethylphosphine selenide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trimethylphosphine oxide and selenium dioxide.
Reduction: It can be reduced back to trimethylphosphine and elemental selenium under certain conditions.
Substitution: The selenium atom can be substituted with other chalcogens or halogens in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or molecular oxygen can be used to oxidize this compound.
Reducing Agents: Lithium aluminum hydride or sodium borohydride can reduce the compound.
Substitution Reagents: Halogens or other chalcogens can be introduced using halogenating agents or chalcogen sources.
Major Products:
Oxidation: Trimethylphosphine oxide and selenium dioxide.
Reduction: Trimethylphosphine and elemental selenium.
Substitution: Various trimethylphosphine derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Trimethylphosphine selenide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organoselenium compounds and as a ligand in coordination chemistry.
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and its incorporation into biomolecules.
Medicine: Research into selenium-containing compounds for their antioxidant properties and potential therapeutic applications includes this compound.
Industry: It is used in the development of advanced materials, including semiconductors and catalysts, due to its unique electronic properties.
Wirkmechanismus
The mechanism by which trimethylphosphine selenide exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium can participate in redox reactions, influencing the oxidative state of other molecules. The compound can also act as a ligand, forming complexes with transition metals and altering their reactivity and catalytic properties.
Vergleich Mit ähnlichen Verbindungen
Trimethylphosphine sulfide: Similar in structure but contains sulfur instead of selenium.
Trimethylphosphine telluride: Contains tellurium instead of selenium.
Triphenylphosphine selenide: A bulkier analogue with phenyl groups instead of methyl groups.
Uniqueness: Trimethylphosphine selenide is unique due to the specific properties imparted by the selenium atom. Selenium’s larger atomic radius and different electronic configuration compared to sulfur and tellurium result in distinct reactivity and coordination behavior. This makes this compound particularly valuable in applications requiring specific electronic and steric properties.
Eigenschaften
CAS-Nummer |
20819-54-9 |
|---|---|
Molekularformel |
C3H9PSe |
Molekulargewicht |
155.05 g/mol |
IUPAC-Name |
trimethyl(selanylidene)-λ5-phosphane |
InChI |
InChI=1S/C3H9PSe/c1-4(2,3)5/h1-3H3 |
InChI-Schlüssel |
BHWOYTDRBNAVRI-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=[Se])(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


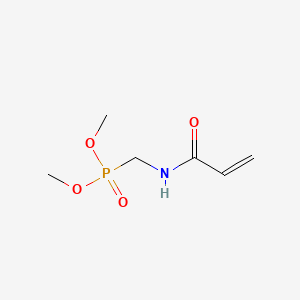

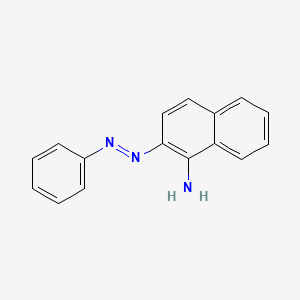
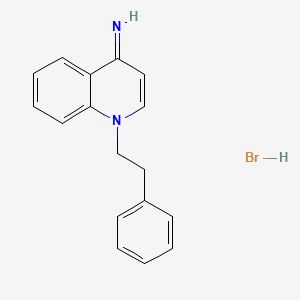
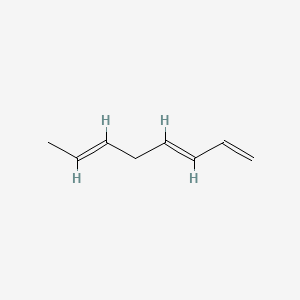
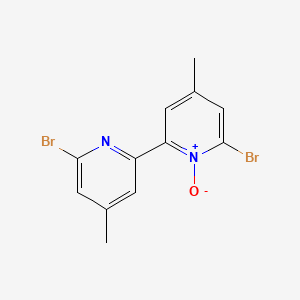
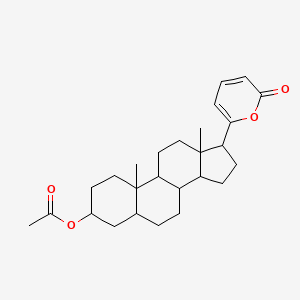
![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one](/img/structure/B14704498.png)
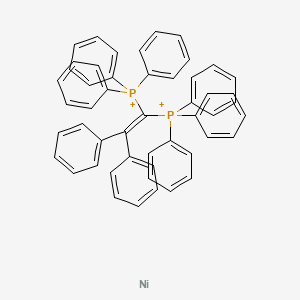
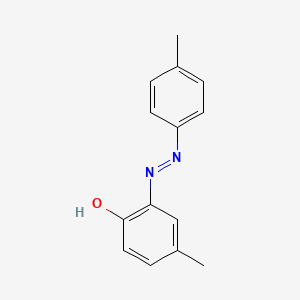

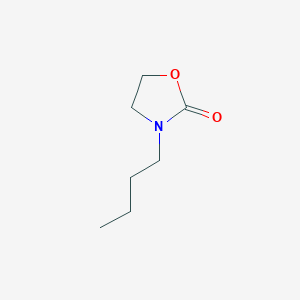
![Piperazine, 1,4-bis[2-(ethenylsulfonyl)ethyl]-](/img/structure/B14704516.png)
